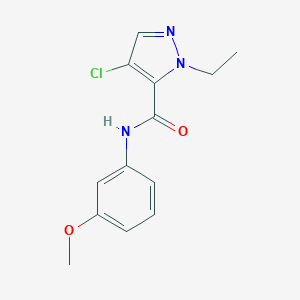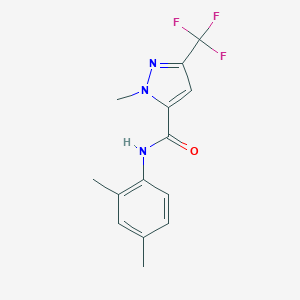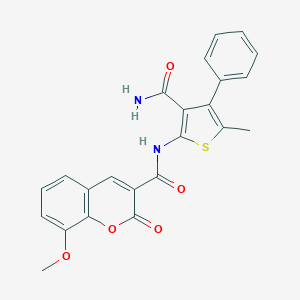![molecular formula C28H31NO5 B214057 Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214057.png)
Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as E-52862 and is known for its potential therapeutic applications.
作用機序
The exact mechanism of action of E-52862 is not fully understood. However, it is believed to act by modulating the activity of certain ion channels and receptors in the nervous system. E-52862 has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. E-52862 has also been shown to interact with the mu-opioid receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
E-52862 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. E-52862 has also been shown to reduce the activation of glial cells, which are involved in the maintenance of chronic pain states. In addition, E-52862 has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
実験室実験の利点と制限
E-52862 has several advantages for use in lab experiments. It has been shown to be highly selective for certain ion channels and receptors, which makes it a useful tool for studying the function of these targets. E-52862 has also been shown to have a long half-life, which allows for extended experiments. However, E-52862 is a relatively new compound, and its pharmacokinetic properties are not fully understood. In addition, E-52862 is not yet commercially available, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of E-52862. One area of interest is the development of E-52862-based drugs for the treatment of pain and inflammation. Another area of interest is the investigation of the potential use of E-52862 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the pharmacokinetic properties of E-52862 and its potential side effects. Overall, E-52862 is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
合成法
The synthesis of E-52862 involves the condensation of 4-methylbenzyl alcohol with 2-methylquinoline-3-carbaldehyde, followed by the addition of 3-methoxy-4-hydroxybenzaldehyde. The resulting compound is then subjected to acetylation and esterification reactions to form the final product. The synthesis method has been optimized to improve the yield of E-52862, and the purity of the compound has been confirmed using various analytical techniques.
科学的研究の応用
E-52862 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. E-52862 has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, E-52862 has been shown to have antitumor activity and may be a promising candidate for the development of anticancer drugs.
特性
製品名 |
Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate |
|---|---|
分子式 |
C28H31NO5 |
分子量 |
461.5 g/mol |
IUPAC名 |
ethyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO5/c1-5-33-28(31)25-18(3)29-21-7-6-8-22(30)27(21)26(25)20-13-14-23(24(15-20)32-4)34-16-19-11-9-17(2)10-12-19/h9-15,26,29H,5-8,16H2,1-4H3 |
InChIキー |
SUGRDHWTBXRQRL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)OC)C(=O)CCC2)C |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)OC)C(=O)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine](/img/structure/B213974.png)
![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)


![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)
![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
